ethyl 6-amino-5-methyl-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-amino-5-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-16-12(15)11-5-8-4-7(2)9(13)6-10(8)14-11/h4-6,14H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHURLGIBRLTTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C(=C2)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 6-amino-5-methyl-1H-indole-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with 6-chloroindole-2-carboxylate.
Nucleophilic Substitution: Under basic conditions, a nucleophilic substitution reaction introduces the 6-amino group.
Methylation: The 5-methyl group is introduced using methanol and a base catalyst under appropriate conditions.
Chemical Reactions Analysis
Ethyl 6-amino-5-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 6-amino-5-methyl-1H-indole-2-carboxylate has been investigated for its potential therapeutic applications:
Antiviral Activity
Research indicates that indole derivatives, including this compound, exhibit inhibitory effects against HIV-1 integrase. A study demonstrated that modifications to the indole core significantly enhanced the inhibitory activity against this enzyme, suggesting that structural optimizations could lead to more effective antiviral agents .
Antimycobacterial Properties
Studies have shown that indole derivatives can be effective against Mycobacterium tuberculosis. For instance, specific analogs have demonstrated lower minimum inhibitory concentrations compared to traditional treatments, indicating their potential as new therapeutic agents against tuberculosis .
Anticancer Potential
Indole derivatives are known for their anticancer properties. This compound has been studied for its ability to induce apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell proliferation and survival .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in viral replication and cancer cell growth.
- Receptor Modulation : It can modulate receptor activities, influencing cellular responses.
Research Case Studies
Several case studies highlight the efficacy of this compound:
Case Study 1: HIV Integrase Inhibition
A recent study focused on the optimization of indole derivatives for HIV integrase inhibition. The findings revealed that specific structural modifications led to compounds with IC50 values as low as 0.13 μM, indicating strong inhibitory potential .
Case Study 2: Antimycobacterial Activity
In another study, a series of indole derivatives were screened for their activity against M. tuberculosis. The results showed that certain derivatives exhibited significant antimicrobial activity, suggesting a promising avenue for developing new treatments for tuberculosis .
Comparative Analysis with Related Compounds
This compound can be compared with other indole derivatives such as:
| Compound Name | Structure | Key Activity |
|---|---|---|
| Ethyl 5-bromo-1H-indole-2-carboxylate | Structure | Antiviral |
| Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate | Structure | Anticancer |
| 6-Bromo-1H-indole | Structure | Antimicrobial |
This comparison illustrates the unique properties imparted by different substituents on the indole core.
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
Key Observations:
- Positional Effects: The placement of substituents significantly alters reactivity and bioactivity.
- Amino vs. Methoxy/Methyl: The amino group at position 6 enhances hydrogen-bonding capacity compared to methoxy (-OCH₃) or methyl (-CH₃) groups, which may improve interactions with biological targets (e.g., enzymes or DNA) .
Physicochemical Properties
Melting Points and Solubility:
- Indole-5-carboxylic acid : High melting point (208–210°C) due to strong intermolecular hydrogen bonding .
- Ethyl indole-2-carboxylate analogs: Esters generally exhibit lower melting points than carboxylic acids. For example, ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate is likely a solid at room temperature but with a lower mp than its carboxylic acid counterpart .
- Lipophilicity : The methyl group (logP ~1-2) at position 5 in the target compound may increase lipophilicity compared to the methoxy analog (logP ~0.5-1.5), enhancing membrane permeability .
Spectral Characteristics
- Infrared (IR) Spectroscopy: Ester carbonyl (C=O) stretch: ~1700 cm⁻¹ . Amino (-NH₂) stretch: ~3300–3500 cm⁻¹, absent in methoxy or methyl analogs .
- Raman Spectroscopy : Methoxy (-OCH₃) groups show distinct C-O-C bending modes (~500–600 cm⁻¹), differentiating them from methyl (-CH₃) substituents .
Stability and Reactivity
- Amino Group Reactivity: The -NH₂ group in the target compound may undergo oxidation or acylation, requiring protective strategies during synthesis .
- Environmental Persistence : Unlike environmentally persistent free radicals (EPFRs) observed in particulate matter , indole derivatives are typically biodegradable but may form stable intermediates under oxidative conditions.
Biological Activity
Ethyl 6-amino-5-methyl-1H-indole-2-carboxylate (EMI) is a compound belonging to the indole family, known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C12H14N2O2
- Molecular Weight : 218.25 g/mol
- CAS Number : 42552876
The compound features an indole core with an ethyl ester and an amino group, contributing to its biological activity.
Enzyme Interaction
EMI interacts with various enzymes and proteins, influencing their activity. Indole derivatives, including EMI, have been shown to modulate enzyme functions through competitive inhibition or allosteric modulation. For example, studies indicate that EMI can inhibit specific kinases involved in cell signaling pathways, leading to altered cellular responses.
Cellular Effects
The compound significantly impacts cellular processes such as:
- Gene Expression : EMI can modulate the expression of genes involved in inflammation and cancer pathways.
- Cell Signaling : It influences signaling pathways by affecting the activity of kinases and phosphatases .
Antiviral Activity
Research has demonstrated that EMI exhibits antiviral properties, particularly against HIV. Structural modifications of indole derivatives have led to enhanced inhibition of HIV integrase, with some derivatives showing IC50 values as low as 0.13 μM . This suggests potential as a scaffold for developing new antiviral agents.
Antimicrobial Activity
EMI has shown promising antimicrobial effects against various pathogens. Studies report minimum inhibitory concentration (MIC) values indicating its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to EMI exhibited MIC values ranging from 4.69 to 22.9 µM against bacterial strains like Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Indole derivatives are recognized for their anticancer activities. EMI has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating significant antiproliferative activity against rapidly dividing cells like A549 (lung cancer) cells . The mechanism involves inducing apoptosis and inhibiting cell proliferation through various pathways.
Case Studies
- Antiviral Efficacy Against HIV
- Antimicrobial Screening
- Cytotoxicity in Cancer Models
Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for ethyl 6-amino-5-methyl-1H-indole-2-carboxylate, and how can reaction conditions be optimized?
Answer: The compound can be synthesized via condensation reactions involving formyl-indole intermediates and amino-thiazolone derivatives. For example, refluxing 3-formyl-indole-2-carboxylate with substituted aminothiazolones in acetic acid (3–5 hours) yields structurally similar indole derivatives . Optimization may include:
- Catalyst screening : Use of sodium acetate to stabilize intermediates.
- Temperature control : Reflux (100–110°C) ensures complete cyclization.
- Purification : Column chromatography or recrystallization to isolate the product.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Answer: Key techniques include:
- NMR : H and C NMR to confirm the indole scaffold, ester group, and methyl/amino substituents. For example, the ethyl ester group typically shows a triplet at ~1.3 ppm () and a quartet at ~4.3 ppm () .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for : 262.26 g/mol) .
- HPLC : Purity assessment (>95% by HPLC is standard for research-grade material) .
Advanced Research Questions
Q. How does the compound’s stability vary under different pH and temperature conditions?
Answer: While stability data for this specific compound is limited, analogous indole esters are prone to hydrolysis under acidic/basic conditions. Recommended studies:
Q. What strategies can resolve contradictions in reported biological activity data for indole derivatives?
Answer: Discrepancies may arise from impurities or assay variability. Mitigation approaches:
- Reproducibility checks : Validate activity across multiple cell lines (e.g., cancer vs. normal cells).
- Metabolite profiling : LC-MS to rule out degradation products .
- Structural analogs : Compare with ethyl 5-fluoroindole-2-carboxylate, which shows similar bioactivity but higher metabolic stability .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- DFT calculations : Analyze electron density at the C-2 carboxylate to predict nucleophilic attack sites.
- Molecular docking : Assess interactions with biological targets (e.g., enzymes) using software like AutoDock .
- Solvent effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to mimic experimental conditions .
Safety and Handling
Q. What PPE and engineering controls are critical when handling this compound?
Answer:
- Respiratory protection : Use NIOSH-approved P95 respirators if airborne particles are generated .
- Gloves and lab coats : Nitrile gloves and disposable coats to prevent skin contact .
- Ventilation : Perform reactions in fume hoods to limit vapor exposure .
Data Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
